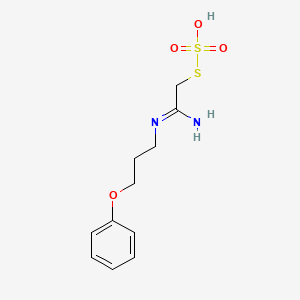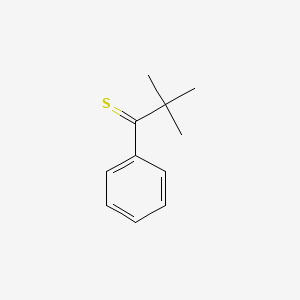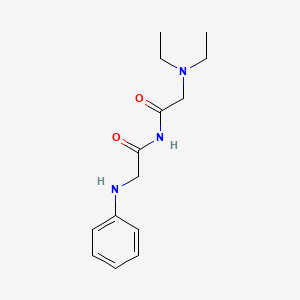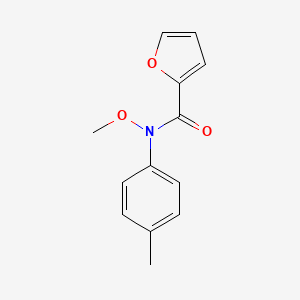
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide: is a heterocyclic compound that belongs to the class of pyrimido-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Involving the condensation of appropriate amines with diketones or aldehydes.
Oxidation Reactions: Using oxidizing agents to introduce the oxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, pyrimido(5,4-e)-1,2,4-triazine derivatives are studied for their unique structural properties and reactivity. They are used as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological macromolecules makes them valuable in drug discovery.
Medicine
In medicine, pyrimido(5,4-e)-1,2,4-triazine derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In industry, these compounds are used in the development of new materials, such as polymers and coatings, due to their stability and functional versatility.
作用機序
The mechanism of action of pyrimido(5,4-e)-1,2,4-triazine derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system.
類似化合物との比較
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione: Without the 6,8-dimethyl-3-phenyl-4-oxide substituents.
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-: Without the 4-oxide substituent.
Uniqueness
The uniqueness of pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features may make it more effective in certain applications compared to its analogs.
特性
CAS番号 |
41661-91-0 |
|---|---|
分子式 |
C13H11N5O3 |
分子量 |
285.26 g/mol |
IUPAC名 |
6,8-dimethyl-4-oxido-3-phenylpyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C13H11N5O3/c1-16-11-9(12(19)17(2)13(16)20)18(21)10(14-15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
WWPIWUYDGLRTEG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N=N2)C3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)








![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)


